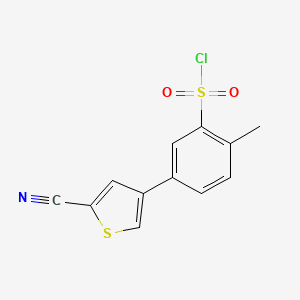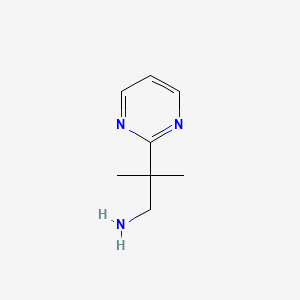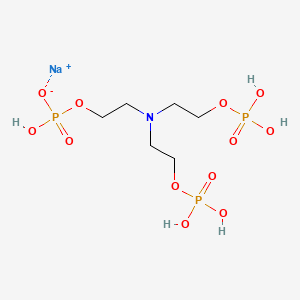
Triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide is a complex organic compound with the molecular formula C40H38Br2P2. This compound is known for its unique structure, which includes two triphenylphosphonium groups connected by a butyl chain. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide typically involves the reaction of triphenylphosphine with a butyl halide under specific conditions. One common method includes the following steps:
Starting Materials: Triphenylphosphine and 1,4-dibromobutane.
Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The temperature is maintained between 60-80°C.
Catalysts and Solvents: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile is used. A phase transfer catalyst like tetrabutylammonium bromide may be added to enhance the reaction rate.
Procedure: Triphenylphosphine is dissolved in the solvent, and 1,4-dibromobutane is added dropwise. The mixture is stirred and heated for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Automated Systems: Automated addition of reagents and solvents to maintain consistency.
Purification: Industrial purification techniques such as column chromatography or crystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, cyanide ions, thiolate ions.
Solvents: Polar aprotic solvents like DMSO, acetonitrile.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of various substituted phosphonium salts.
Applications De Recherche Scientifique
Triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Employed in the study of mitochondrial function and as a carrier for delivering bioactive molecules into cells.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide involves its interaction with biological membranes and enzymes. The compound’s phosphonium groups facilitate its uptake into cells, where it can target specific molecular pathways. For example, in mitochondrial studies, it can disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Carboxybutyl)triphenylphosphonium bromide: Similar structure but with a carboxyl group, used in mitochondrial research.
Tetramethylenebis(triphenylphosphonium bromide): Another related compound with applications in organic synthesis and as a catalyst.
Uniqueness
Triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide is unique due to its dual phosphonium groups connected by a butyl chain, which enhances its reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C40H40Br2P2+2 |
|---|---|
Poids moléculaire |
742.5 g/mol |
Nom IUPAC |
triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide |
InChI |
InChI=1S/C40H38P2.2BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-18,21-32H,19-20,33-34H2;2*1H/q+2;; |
Clé InChI |
WTFXVDWCEPLDDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


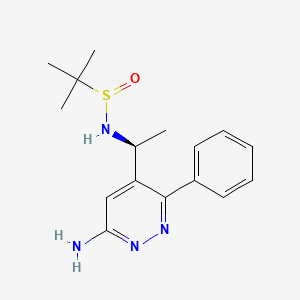
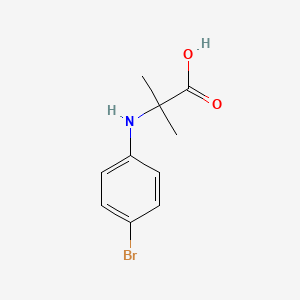

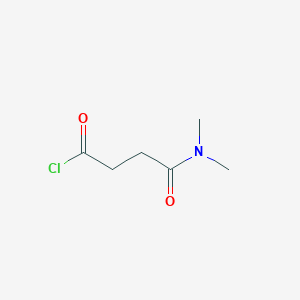


![1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12820930.png)


